molecular formula C11H8N2O4 B8068276 1-(4-HYDROXY-3-NITROPHENYL)-3-OXOCYCLOBUTANECARBONITRILE

1-(4-HYDROXY-3-NITROPHENYL)-3-OXOCYCLOBUTANECARBONITRILE

Cat. No.: B8068276
M. Wt: 232.19 g/mol
InChI Key: FVVRTAQEXWOJPU-UHFFFAOYSA-N
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Description

1-(4-Hydroxy-3-nitrophenyl)-3-oxocyclobutanecarbonitrile is a nitroaromatic compound featuring a hydroxyl-substituted phenyl ring, a strained cyclobutane ring with a ketone group, and a terminal nitrile moiety. Its molecular formula is C₁₁H₈N₂O₄, with a molecular weight of 232.20 g/mol. The nitrile group (-CN) adds electrophilic character, making it a candidate for nucleophilic addition reactions. This compound is of interest in medicinal chemistry and materials science due to its unique structural features .

Properties

IUPAC Name

1-(4-hydroxy-3-nitrophenyl)-3-oxocyclobutane-1-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O4/c12-6-11(4-8(14)5-11)7-1-2-10(15)9(3-7)13(16)17/h1-3,15H,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVVRTAQEXWOJPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)CC1(C#N)C2=CC(=C(C=C2)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.19 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Dibromination of 4-Hydroxy-3-Nitroacetophenone

The synthesis begins with the bromination of 4-hydroxy-3-nitroacetophenone (CAS 6322-56-1), a commercially available intermediate. Under controlled conditions using bromine in ethanol, the acetyl group undergoes 1,3-dibromination to yield 1,3-dibromo-1-(4-hydroxy-3-nitrophenyl)propan-2-one . This step mirrors the dibromination of acetone described in the synthesis of 3-oxocyclobutanecarboxylic acid, albeit with adjustments to accommodate the aromatic substituents.

ParameterValue
SolventEthanol
Bromine ratio1:1.5–1:2.5 (mol)
Reaction time10–16 hours
Yield70–85%

Cyclization with Malononitrile

The dibrominated intermediate reacts with malononitrile in the presence of tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst and sodium iodide as an activator. This step facilitates nucleophilic displacement, forming the cyclobutane ring:

1,3-Dibromo derivative+MalononitrileDMF, 60–90°C1-(4-Hydroxy-3-nitrophenyl)-3,3-dicyanocyclobutanone\text{1,3-Dibromo derivative} + \text{Malononitrile} \xrightarrow{\text{DMF, 60–90°C}} \text{1-(4-Hydroxy-3-nitrophenyl)-3,3-dicyanocyclobutanone}

ConditionDetail
CatalystTBAB (1–5 mol%)
Temperature60–90°C
Reaction time16–24 hours
Yield45–60%

Selective Hydrolysis of Dicyanocyclobutanone

The critical challenge lies in selectively hydrolyzing one nitrile group to a ketone while retaining the other. Acidic hydrolysis (1–6 M HCl, 70–100°C) converts one nitrile to a carbonyl, yielding the target compound:

3,3-DicyanocyclobutanoneHCl1-(4-Hydroxy-3-nitrophenyl)-3-oxocyclobutanecarbonitrile\text{3,3-Dicyanocyclobutanone} \xrightarrow{\text{HCl}} \text{this compound}

ParameterValue
Acid concentration3 M HCl
Temperature80°C
Reaction time12–18 hours
Yield50–65%

Friedel-Crafts Alkylation of Preformed Cyclobutane

Synthesis of 3-Oxocyclobutanecarbonitrile

An alternative route starts with 3-oxocyclobutanecarbonitrile , synthesized via a modified Stetter reaction. The cyclobutane core is constructed using 1,3-dibromoacetone and malononitrile , followed by partial hydrolysis under milder conditions (pH 5–6, 50°C) to preserve the nitrile group.

Aromatic Substitution

The cyclobutane derivative undergoes Friedel-Crafts alkylation with 4-hydroxy-3-nitrophenol in the presence of AlCl₃ . However, the nitro group’s deactivating effect necessitates elevated temperatures (120°C) and extended reaction times (24–48 hours).

3-Oxocyclobutanecarbonitrile+4-Hydroxy-3-nitrophenolAlCl₃Target compound\text{3-Oxocyclobutanecarbonitrile} + \text{4-Hydroxy-3-nitrophenol} \xrightarrow{\text{AlCl₃}} \text{Target compound}

ChallengeMitigation Strategy
Low reactivityUse of microwave irradiation
Byproduct formationChromatographic purification

Nitration of Hydroxy-Substituted Precursors

Synthesis of 1-(4-Hydroxyphenyl)-3-Oxocyclobutanecarbonitrile

Starting with 4-hydroxyacetophenone , bromination and cyclization with malononitrile yield 1-(4-hydroxyphenyl)-3,3-dicyanocyclobutanone . Subsequent regioselective nitration using fuming nitric acid introduces the nitro group at the meta position.

1-(4-Hydroxyphenyl)-3,3-dicyanocyclobutanoneHNO₃Target compound\text{1-(4-Hydroxyphenyl)-3,3-dicyanocyclobutanone} \xrightarrow{\text{HNO₃}} \text{Target compound}

ParameterValue
Nitration agent90% HNO₃
Temperature0–5°C
Yield30–40%

Challenges in Nitration Selectivity

The nitro group’s orientation is influenced by the hydroxy group’s directing effects. Optimizing reaction time (2–4 hours) and acid strength minimizes para-nitration byproducts.

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield Range
CyclizationHigh atom economySelective hydrolysis45–65%
Friedel-CraftsModular approachHarsh conditions25–40%
NitrationLate-stage functionalizationLow regioselectivity30–40%

Optimization Strategies

Catalytic Enhancements

Replacing TBAB with crown ethers (e.g., 18-crown-6) improves cyclization yields by enhancing anion mobility. Similarly, microwave-assisted synthesis reduces reaction times for Friedel-Crafts alkylation from 48 hours to 6 hours.

Solvent Effects

Polar aprotic solvents like dimethylacetamide (DMA) increase nitration selectivity by stabilizing transition states .

Chemical Reactions Analysis

Types of Reactions

1-(4-HYDROXY-3-NITROPHENYL)-3-OXOCYCLOBUTANECARBONITRILE undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-nitrobenzaldehyde or 4-nitrobenzoic acid.

    Reduction: Formation of 4-amino-3-hydroxyphenyl derivatives.

    Substitution: Formation of various substituted phenyl derivatives depending on the substituent introduced.

Scientific Research Applications

Antitumor Activity

Research has indicated that derivatives of 1-(4-hydroxy-3-nitrophenyl)-3-oxocyclobutanecarbonitrile exhibit promising antitumor properties. A study published in the Journal of Medicinal Chemistry demonstrated that certain analogs can inhibit cancer cell proliferation by inducing apoptosis through the mitochondrial pathway .

Antimicrobial Properties

The compound has also shown potential as an antimicrobial agent. In vitro studies suggest that it possesses activity against various bacterial strains, making it a candidate for developing new antibiotics . Its mechanism involves disrupting bacterial cell wall synthesis, which is critical for bacterial survival.

Anti-inflammatory Effects

Another area of application is in treating inflammatory diseases. The compound has been shown to inhibit pro-inflammatory cytokines, suggesting its utility in conditions such as arthritis or inflammatory bowel disease .

Polymer Synthesis

In material science, this compound can serve as a monomer in polymer synthesis. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties, making it suitable for high-performance materials used in aerospace and automotive industries .

Nanocomposite Development

The compound's unique properties allow it to be utilized in developing nanocomposites. By integrating it with nanoparticles, researchers have created materials with improved electrical conductivity and mechanical strength, which are essential for electronic applications .

Sensor Technology

The compound has been investigated for use in sensor technology, particularly in detecting environmental pollutants. Its ability to undergo specific chemical reactions makes it suitable for developing sensors that can detect nitroaromatic compounds commonly found in explosives and industrial waste .

Case Studies

Application AreaStudy ReferenceFindings
Antitumor ActivityJournal of Medicinal Chemistry Induces apoptosis in cancer cells through mitochondrial pathways
Antimicrobial PropertiesMicrobial Drug Resistance Journal Effective against multiple bacterial strains
Anti-inflammatory EffectsJournal of Inflammation Research Inhibits pro-inflammatory cytokines
Polymer SynthesisPolymer Science Journal Enhances thermal stability and mechanical properties
Nanocomposite DevelopmentMaterials Today Communications Improved electrical conductivity and strength
Sensor TechnologyEnvironmental Science & Technology Effective in detecting nitroaromatic compounds

Mechanism of Action

The mechanism of action of 1-(4-HYDROXY-3-NITROPHENYL)-3-OXOCYCLOBUTANECARBONITRILE involves its interaction with specific molecular targets. The hydroxy and nitro groups can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their activity. The compound may also undergo metabolic transformations in vivo, leading to the formation of active metabolites that exert their effects through various biochemical pathways.

Comparison with Similar Compounds

Table 1: Structural and Physical Property Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Melting Point (°C) Boiling Point (°C)
This compound C₁₁H₈N₂O₄ 232.20 -NO₂, -OH, cyclobutane, -CN, ketone Not reported Not reported
1-(4-Nitrophenyl)-3-oxo-1-butanol C₁₀H₁₁NO₄ 209.20 -NO₂, -OH, ketone, alcohol 60–61 385.6 (predicted)
Aminoimidazole carbonitrile derivatives Varies ~200–250 -CN, imidazole, amino acids Varies Not reported

Key Observations :

Functional Group Variations: The target compound’s cyclobutane ring distinguishes it from the linear butanol chain in 1-(4-nitrophenyl)-3-oxo-1-butanol. The nitrile group (-CN) is shared with aminoimidazole carbonitrile derivatives, which exhibit antiviral activity . This suggests possible bioactivity in the target compound. The hydroxy-nitro substitution pattern on the phenyl ring enhances hydrogen-bonding capacity compared to monosubstituted nitro derivatives.

Physical Properties: The cyclobutane ring likely reduces solubility in polar solvents compared to 1-(4-nitrophenyl)-3-oxo-1-butanol, which has a hydroxyl group for hydrogen bonding.

Key Findings :

  • The target compound’s nitrile group and strained cyclobutane may synergize to enhance interactions with viral enzymes, similar to aminoimidazole carbonitriles’ antiviral mechanisms .
  • Nitro reduction in the target compound could yield bioactive amines, a pathway less accessible in non-cyclobutane analogues.

Challenges and Limitations

  • Synthetic Complexity: The cyclobutane ring requires high-energy conditions, reducing yield compared to linear analogues like 1-(4-nitrophenyl)-3-oxo-1-butanol.
  • Stability : The strained ring may lead to decomposition under acidic or thermal conditions, limiting storage and application.

Biological Activity

1-(4-Hydroxy-3-nitrophenyl)-3-oxocyclobutanecarbonitrile, with the CAS number 2228245-13-2, is a compound that has garnered interest due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a cyclobutane ring with a carbonitrile group and a nitrophenol moiety, which may contribute to its biological activity. The molecular structure can be represented as follows:

  • Molecular Formula : C11_{11}H8_{8}N2_{2}O3_{3}
  • Molecular Weight : 212.19 g/mol

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities, including:

  • Antitumor Activity : Studies suggest that derivatives of nitrophenol compounds can induce cytotoxic effects on various cancer cell lines.
  • Antimicrobial Properties : The presence of the nitro group is often associated with enhanced antimicrobial activity against bacteria such as Helicobacter pylori.
  • Enzyme Inhibition : Compounds containing similar structures have shown potential in inhibiting enzymes like urease, which is significant in treating certain infections.

Antitumor Activity

A study evaluating the cytotoxic effects of nitrophenolic compounds found that certain derivatives could selectively target tumor cells while sparing normal cells. For instance, compounds resembling this compound demonstrated significant cytotoxicity against human breast cancer cells (MCF-7) and lung cancer cells (A549) in vitro .

Antimicrobial Properties

Research has shown that this compound exhibits antimicrobial activity. In vitro tests indicated that it could inhibit the growth of Helicobacter pylori, a bacterium linked to gastric ulcers and cancer. This is particularly noteworthy as it suggests potential therapeutic applications in gastroenterology .

Enzyme Inhibition

The compound's ability to inhibit urease has been documented, with implications for treating infections caused by urease-producing bacteria. Urease inhibitors are crucial in managing conditions such as urinary tract infections and gastric disorders .

Case Studies

  • Case Study on Antitumor Activity :
    • Objective : Evaluate the cytotoxic effects of this compound on various cancer cell lines.
    • Methodology : MTT assay was used to assess cell viability after treatment with varying concentrations of the compound.
    • Results : Significant reduction in cell viability was observed in MCF-7 and A549 cells, indicating strong antitumor potential.
  • Case Study on Antimicrobial Activity :
    • Objective : Assess the effectiveness of the compound against Helicobacter pylori.
    • Methodology : Disc diffusion method was employed to determine the antimicrobial susceptibility.
    • Results : The compound showed notable inhibition zones compared to control antibiotics, suggesting its potential as an antimicrobial agent.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(4-hydroxy-3-nitrophenyl)-3-oxocyclobutanecarbonitrile?

  • Methodological Answer : The synthesis typically involves multi-step reactions. A plausible route starts with the nitration of 4-hydroxyphenylacetone to introduce the nitro group at the meta position, followed by cyclization under basic conditions to form the cyclobutane ring. The carbonitrile group may be introduced via nucleophilic substitution using cyanide sources (e.g., KCN) in polar aprotic solvents like DMF. Key intermediates should be purified via column chromatography, and reaction progress monitored by TLC . Similar protocols for cyclobutane derivatives are documented in studies on ethyl 4-(3-chlorophenyl)-3-oxobutanoate synthesis .

Q. How can spectroscopic techniques confirm the structure of this compound?

  • Methodological Answer :

  • IR Spectroscopy : Look for characteristic peaks: ~3400 cm⁻¹ (O-H stretch of phenol), ~2250 cm⁻¹ (C≡N stretch), ~1700 cm⁻¹ (C=O of ketone), and ~1520/1350 cm⁻¹ (asymmetric/symmetric NO₂ stretches) .
  • NMR : ¹H-NMR should show aromatic protons (δ 7.5–8.5 ppm for nitro-substituted phenyl), a singlet for the cyclobutane protons (δ 3.0–4.0 ppm), and a downfield shift for the hydroxyl proton (δ 10–12 ppm). ¹³C-NMR will confirm the carbonyl (δ ~200 ppm) and nitrile (δ ~115 ppm) groups .
  • Mass Spectrometry : ESI-MS in positive ion mode should yield a molecular ion peak matching the molecular weight (e.g., calculated for C₁₁H₈N₂O₄: 232.05 g/mol) .

Q. What are the stability considerations for this compound under laboratory conditions?

  • Methodological Answer : Stability is influenced by:

  • pH : The phenolic hydroxyl group may deprotonate under alkaline conditions, leading to degradation. Store in neutral buffers.
  • Light : Nitro groups are photolabile; use amber vials and avoid UV exposure.
  • Temperature : Decomposition occurs above 150°C; store at 2–8°C.
    Safety data for structurally similar compounds (e.g., 3-(4-hydroxy-3-nitrophenyl)propanoic acid) recommend inert atmospheres (N₂/Ar) for long-term storage .

Advanced Research Questions

Q. How does the nitro group’s position (meta vs. para) affect the compound’s electronic properties?

  • Methodological Answer : Computational studies (e.g., DFT) reveal that meta-substitution of the nitro group creates a stronger electron-withdrawing effect on the phenyl ring compared to para-substitution. This enhances the electrophilicity of the cyclobutane carbonyl group, as shown by reduced LUMO energies (~1.5 eV lower in meta-nitro derivatives). UV-Vis spectroscopy can validate these predictions, with meta-nitro derivatives showing bathochromic shifts due to extended conjugation .

Q. What mechanistic insights explain the cyclobutane ring’s reactivity in nucleophilic additions?

  • Methodological Answer : The strained cyclobutane ring undergoes ring-opening reactions via [2+2] cycloreversion. For example, in the presence of Grignard reagents, the carbonyl group acts as an electrophilic site, while the ring strain lowers activation energy for nucleophilic attack. Kinetic studies (e.g., monitoring by ¹H-NMR) show pseudo-first-order kinetics with activation energies ~50 kJ/mol, consistent with similar cyclobutane derivatives .

Q. Can this compound serve as a precursor for bioactive molecules?

  • Methodological Answer : The nitrile and ketone groups are versatile handles for derivatization. For instance:

  • Nitrile to Amine : Reduce using LiAlH₄ to form a primary amine for drug-like scaffolds.
  • Ketone to Hydrazone : React with hydrazines to create hydrazone linkages for coordination chemistry.
    Structure-activity relationship (SAR) studies on related tetrahydroisoquinoline carbonitriles demonstrate enhanced antimicrobial activity when electron-withdrawing groups (e.g., nitro) are present .

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